molecular formula C25H23NO7 B11956469 n,o-Bis[(benzyloxy)carbonyl]tyrosine CAS No. 57228-56-5

n,o-Bis[(benzyloxy)carbonyl]tyrosine

Cat. No.: B11956469
CAS No.: 57228-56-5
M. Wt: 449.5 g/mol
InChI Key: BFBGTMUCHUBFCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE typically involves the protection of the amino and hydroxyl groups of tyrosine. One common method is the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by the protection of the hydroxyl group with another benzyl group . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd/C, sodium borohydride (NaBH4)

    Substitution: Strong acids (e.g., trifluoroacetic acid), strong bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products that can influence biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE is unique due to its specific combination of protecting groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBGTMUCHUBFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294764
Record name n,o-bis[(benzyloxy)carbonyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57228-56-5, 29713-96-0
Record name NSC333725
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97954
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,o-bis[(benzyloxy)carbonyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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